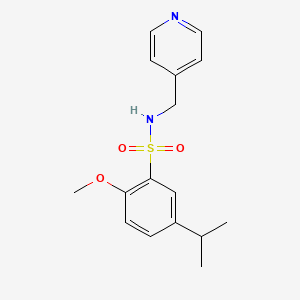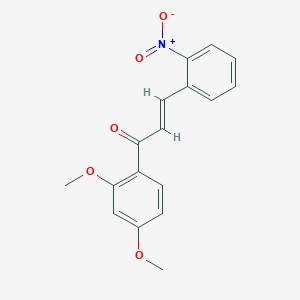![molecular formula C15H17N3O B5313759 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)
3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that has gained significant attention in scientific research. This compound has shown potential in various applications, including as a pharmaceutical agent, as a dye for organic electronics, and as a fluorescent probe for bioimaging. In
作用機序
The mechanism of action of 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is not fully understood. However, several studies have suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Furthermore, it has been shown to exhibit strong binding affinity towards DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have reported that 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Additionally, it has been found to exhibit good stability under physiological conditions, making it suitable for in vivo studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. Additionally, its fluorescent properties make it suitable for use as a bioimaging probe. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in scientific research.
将来の方向性
There are several future directions for the research of 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one. One of the primary directions is the development of new anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of this compound. Furthermore, its potential applications as a fluorescent probe for bioimaging and as a dye for organic electronics should be explored further. Finally, the synthesis method of this compound can be optimized to make it more efficient and cost-effective.
合成法
The synthesis of 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves the reaction of 2-aminobenzimidazole with butyl isocyanate and methyl isocyanate under acidic conditions. The resulting product is then purified through column chromatography to obtain the final product. This synthesis method has been reported in several studies and has been found to be effective in producing high yields of 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one.
科学的研究の応用
3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has been extensively studied for its potential applications in various scientific research fields. One of the primary applications is in the field of pharmacology, where it has been found to exhibit potent anticancer activity against several cancer cell lines. Additionally, this compound has shown potential as a fluorescent probe for bioimaging, as it exhibits strong fluorescence properties in both aqueous and non-aqueous media. It has also been used as a dye for organic electronics, where it shows good solubility and thermal stability.
特性
IUPAC Name |
3-butyl-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-4-7-11-10(2)16-15-17-12-8-5-6-9-13(12)18(15)14(11)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHRWMDUKCJKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5313676.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5313684.png)
![1-{2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B5313703.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5313710.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5313714.png)
![3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)

![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)